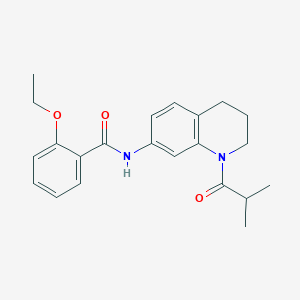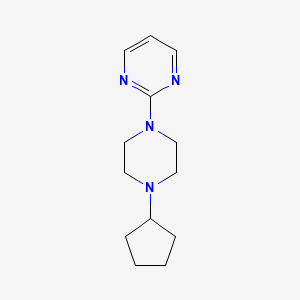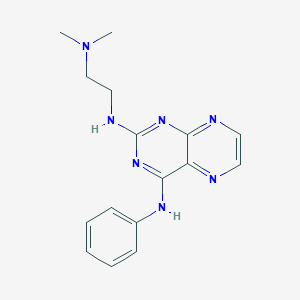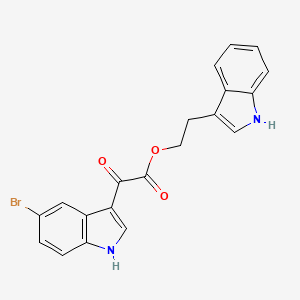
N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as ADPC or ADPCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the pyrazole family and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Novel Potential Antipsychotic Agents
One study explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, where compounds related to N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide were examined for their antipsychotic-like properties. These compounds were found to reduce spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, suggesting a novel mechanism of action for antipsychotic effects (Wise et al., 1987).
Antitumor Activity and Molecular Docking
Another research focused on the synthesis of pyrimidiopyrazole derivatives, investigating their antitumor activities against HepG2 cell lines. The study included molecular docking and DFT studies to evaluate the interaction energy and stability of these compounds, highlighting the potential of N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives as antitumor agents (Fahim et al., 2019).
Novel Isoxazolines and Isoxazoles Derivatives
Research on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition was conducted. This work showcases the versatility of pyrazole derivatives in synthesizing compounds that could have various scientific applications, including the development of new materials or pharmaceuticals (Rahmouni et al., 2014).
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety highlighted the antimicrobial potential of such compounds. These findings suggest applications in developing new antimicrobial agents for combating resistant strains of bacteria (Gouda et al., 2010).
Novel Synthetic Approaches
The development of new synthetic approaches for pyrazole-4-carboxamides represents another important area of research. These methodologies can facilitate the production of pyrazole derivatives more efficiently, which is crucial for both pharmaceutical development and material science applications (Jachak et al., 2010).
Mechanism of Action
Target of Action
The primary target of N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide acts as a potent and selective reversible inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and fever generation . Therefore, the inhibition of this pathway leads to a reduction in these responses .
Result of Action
The molecular and cellular effects of N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide’s action primarily involve the reduction of inflammation and pain . By inhibiting the production of prostaglandins, which are key mediators of these processes, the compound can effectively alleviate symptoms associated with inflammatory conditions .
Action Environment
The action, efficacy, and stability of N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . It is recommended to store the compound at 2-8°C in an airtight container, protected from light . After opening, the concentration may change due to loss of solvent
Safety and Hazards
properties
IUPAC Name |
N-(4-acetamidophenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-13(8-18(3)17-9)14(20)16-12-6-4-11(5-7-12)15-10(2)19/h4-8H,1-3H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQKTLDYVOWVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide](/img/structure/B2986554.png)
![2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2986556.png)





![N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2986564.png)





![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2986575.png)